molecular formula C13H10BrClN2O B11784045 2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Cat. No.: B11784045
M. Wt: 325.59 g/mol
InChI Key: OFWUFUVLCZNQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound that features a pyrano[4,3-D]pyrimidine core with bromophenyl and chloro substituents. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with guanidine hydrochloride under acidic conditions to yield the pyrano[4,3-D]pyrimidine core. The final step involves chlorination using thionyl chloride or phosphorus oxychloride to introduce the chloro substituent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its pyrano[4,3-D]pyrimidine core, which provides a distinct scaffold for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C13H10BrClN2O

Molecular Weight

325.59 g/mol

IUPAC Name

2-(4-bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C13H10BrClN2O/c14-9-3-1-8(2-4-9)13-16-11-5-6-18-7-10(11)12(15)17-13/h1-4H,5-7H2

InChI Key

OFWUFUVLCZNQIR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.